7-Bromo-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family, characterized by its unique structure which includes a bromine atom at the 7th position and a mercapto group at the 2nd position. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The molecular formula for 7-Bromo-2-mercaptoquinazolin-4(3H)-one is C8H6BrN3OS, and it is recognized for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties .
7-Bromo-2-mercaptoquinazolin-4(3H)-one can be synthesized from commercially available starting materials such as 2-aminobenzamide and brominating agents. It is classified under heterocyclic compounds, specifically within the quinazoline derivatives. Quinazolines are known for their pharmacological significance and are often explored for their role in drug development due to their ability to interact with various biological targets .
The synthesis of 7-Bromo-2-mercaptoquinazolin-4(3H)-one typically proceeds through several key steps:
Alternative methods such as microwave-assisted synthesis and ultrasound-assisted synthesis have also been explored to enhance yield and reduce reaction times .
The molecular structure of 7-Bromo-2-mercaptoquinazolin-4(3H)-one features a fused ring system typical of quinazolines. The presence of the mercapto group (-SH) at the 2nd position contributes to its reactivity, while the bromine atom enhances its electrophilic character.
Key structural data includes:
7-Bromo-2-mercaptoquinazolin-4(3H)-one participates in various chemical reactions:
The major products from these reactions include:
The mechanism of action for 7-Bromo-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific biological targets such as enzymes or receptors. The mercapto group allows for covalent bonding with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the bromine atom may enhance binding affinity and specificity towards these targets, contributing to its pharmacological effects .
Key chemical properties include:
7-Bromo-2-mercaptoquinazolin-4(3H)-one has several scientific applications:
Microwave irradiation significantly enhances the synthesis efficiency of 7-bromo-2-mercaptoquinazolin-4(3H)-one by accelerating cyclocondensation and improving regioselectivity. Modern protocols utilize anthranilic acid derivatives and isothiocyanates as starting materials, with reaction times reduced from hours (conventional heating) to 5–15 minutes under microwave conditions. For example, cyclocondensation of 5-bromoanthranilic acid with phenyl isothiocyanate in choline chloride:urea deep eutectic solvent (DES) at 100°C under microwave irradiation achieves 85% yield compared to 63% under thermal conditions [6]. Key advantages include:
Table 1: Microwave Optimization for 7-Bromo-2-mercaptoquinazolin-4(3H)-one Synthesis
Condition | Time | Yield (%) | Byproducts (%) | |
---|---|---|---|---|
Conventional heating (EtOH) | 4 h | 52 | 18 | |
Microwave (EtOH) | 12 min | 78 | 7 | |
Microwave (DES) | 8 min | 85 | 3 | |
Ultrasound (DES) | 30 min | 76 | 5 | [5] [6] |
Palladium and copper catalysts enable precise functionalization at C6 and C7 positions of the quinazolinone core:
These methods demonstrate exceptional functional group tolerance, accommodating ester, nitro, and unprotected amine moieties [5] [9].
Aza-reactions exploit the electrophilic character of the C2 and N3 positions:
These strategies enable scaffold diversification while preserving the 7-bromo substituent for downstream modifications [5] [7].
Sustainable synthesis leverages non-toxic media and energy-efficient activation:
These methods reduce E-factors (kg waste/kg product) by >60% compared to traditional routes [6] [7].
Strategic derivatization targets the C2-thiol and C7-bromo groups to enhance pharmacological properties:
Table 2: Bioactivity of Key 7-Bromo-2-mercaptoquinazolin-4(3H)-one Derivatives
Derivative | Biological Target | Potency | Selectivity Index | |
---|---|---|---|---|
4-(2-(7-Bromo-4-oxoquinazolin-2-yl)thio)ethyl)benzenesulfonamide | hCA XII | Kᵢ = 8.0 nM | 70 (vs. hCA I) | |
2-((4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)thio)-7-bromoquinazolin-4(3H)-one | PqsR (P. aeruginosa) | 73% inhibition (100 μM) | >100 (vs. growth) | |
7-Bromo-2-(3,5-dimethoxyanilino)quinazolin-4(3H)-one | RIPK2 | IC₅₀ = 32 nM | 48 (vs. RIPK1) | [4] [5] [9] |
These modifications demonstrate how targeted structural changes modulate target engagement while maintaining favorable physicochemical properties (cLogP 2.1–3.8, TPSA 65–110 Ų) [4] [7] [9].
Compounds Mentioned in Text:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0